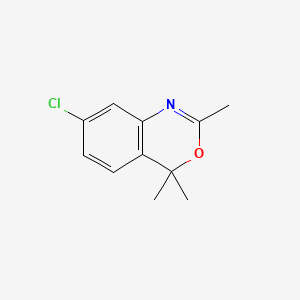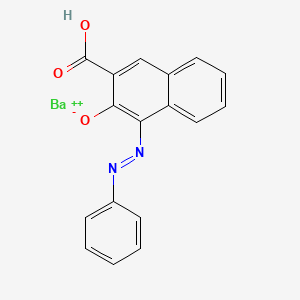
Brilliant lake red R
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brilliant lake red R is a complex organic compound known for its vibrant color properties. It is commonly used as a pigment in various industrial applications. The compound is characterized by its unique structure, which includes a barium ion coordinated to a naphthalenecarboxylate moiety with a phenylazo group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Brilliant lake red R typically involves the diazotization of aniline followed by coupling with 3-hydroxy-2-naphthalenecarboxylic acid. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond. The resulting product is then treated with barium chloride to precipitate the barium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The final product is often subjected to purification steps such as recrystallization to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Brilliant lake red R undergoes various chemical reactions, including:
Oxidation: The phenylazo group can be oxidized to form different products.
Reduction: The azo bond can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic conditions.
Major Products
Oxidation: Products include nitroso and nitro derivatives.
Reduction: Amines are the primary products.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Brilliant lake red R has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in spectrophotometric analysis.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes.
Industry: Widely used as a pigment in paints, inks, and plastics due to its vibrant color and stability.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The phenylazo group can participate in electron transfer reactions, making it useful in redox processes. The barium ion enhances the stability of the compound, allowing it to maintain its structure under various conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Brilliant lake red R: Known for its vibrant color and stability.
Barium 3-hydroxy-4-(methylazo)-2-naphthalenecarboxylate: Similar structure but with a methyl group instead of a phenyl group.
Barium 3-hydroxy-4-(ethylazo)-2-naphthalenecarboxylate: Contains an ethyl group, offering different solubility properties.
Uniqueness
This compound stands out due to its unique combination of a phenylazo group and a barium ion, providing both vibrant color and enhanced stability. This makes it particularly valuable in applications requiring long-lasting pigments.
Propriétés
Numéro CAS |
16508-79-5 |
|---|---|
Formule moléculaire |
C14H34O6Si2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



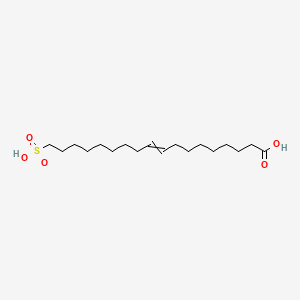
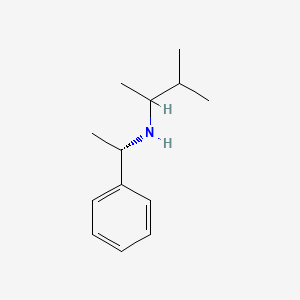
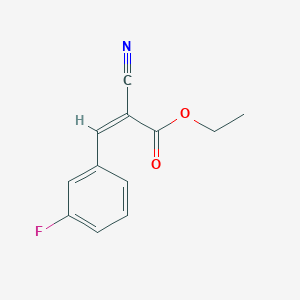
![4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline](/img/structure/B1175573.png)
